4-(Methylamino)-1,2-dihydropyrimidin-2-one hydrochloride
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Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter), odor, and taste if applicable.
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required (temperature, pressure, catalysts), and the mechanism of the reaction.Molecular Structure Analysis
This involves the study of the compound’s molecular structure, including its geometry (shape), bond lengths and angles, and electronic structure. Techniques used for this analysis include X-ray crystallography, NMR spectroscopy, and computational chemistry.Chemical Reactions Analysis
This involves the study of the chemical reactions that the compound undergoes. It includes the reactants and products, the conditions required, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves the study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, density, refractive index, and chemical stability.Scientific Research Applications
Synthetic Pathways and Biological Activities
Synthetic Organic Chemistry : A review highlighted the significance of 1,4-dihydropyridines, a class of nitrogen-containing heterocyclic compounds, which are extensively used as a core structure in various drugs and in synthetic organic chemistry due to their biological applications. The study emphasized atom economy reactions as efficient and environmentally friendly methods for synthesizing bioactive 1,4-dihydropyridines through multi-component reactions, mainly via Hantzsch Condensation. The future scope suggested the potential of active methylene groups in 1,4-DHPs for preparing more biologically active compounds by comparing their SARS activity (H. S. Sohal, 2021).
Biological Activity of Dihydropyrimidinones : Dihydropyrimidinones/thiones, synthesized through multi-component reactions like the Biginelli reaction, were discussed for their updated synthetic and pharmacological approaches. This review covered the reaction of an aromatic aldehyde, urea, and ethyl acetoacetate leading to dihydropyrimidinone/thione, highlighting the importance of dihydropyrimidinones (DHPM) pharmacophore in medicinal chemistry. DHPM derivatives have shown a wide range of therapeutic applications, including anticancer, antioxidant, antimicrobial, anti-inflammatory, anti-HIV-1, antimalarial, antihypertensive, and anti-tubercular agents (Shaik Khasimbi et al., 2020).
Safety And Hazards
This involves the study of the compound’s toxicity, flammability, reactivity, and environmental impact. It includes understanding the risks associated with handling and disposing of the compound, and the precautions that need to be taken.
Future Directions
This involves speculating on potential future research directions. It could include potential applications of the compound, modifications that could be made to improve its properties, or new methods of synthesis.
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properties
IUPAC Name |
6-(methylamino)-1H-pyrimidin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O.ClH/c1-6-4-2-3-7-5(9)8-4;/h2-3H,1H3,(H2,6,7,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFDKIRNQQKUAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=NC(=O)N1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylamino)-1,2-dihydropyrimidin-2-one hydrochloride |
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